Cas no 155905-76-3 (1H-Azepine-1,2-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl)ester, (2S)-)

1H-Azepine-1,2-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl)ester, (2S)- structure
155905-76-3 structure
Product Name:1H-Azepine-1,2-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl)ester, (2S)-
CAS No:155905-76-3
MF:C12H21NO4
MW:243.29944396019
MDL:MFCD04973145
CID:1332148
PubChem ID:1501952
Update Time:2025-07-08

1H-Azepine-1,2-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl)ester, (2S)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Azepine-1,2-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl)ester, (2S)-
    • (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid
    • (S)-1-Boc-azepane-2-carboxylic acid
    • (2s)-1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid
    • (S)-Azepane-1,2-dicarboxylic acid 1-tert-butyl ester
    • (S)-1-Boc-azepane-2-carboxylicacid
    • AKOS025403712
    • A857684
    • SCHEMBL5898691
    • EN300-7176569
    • (2s)-1-((tert-butoxy)carbonyl)azepane-2-carboxylic acid
    • AMY34388
    • 1H-AZEPINE-1,2-DICARBOXYLIC ACID, HEXAHYDRO-, 1-(1,1-DIMETHYLETHYL) ESTER, (2S)-
    • MFCD04973145
    • (S)-Perhydro-azepine-1,2-dicarboxylic acid 1-tert-butyl ester
    • BKMVFOKQLCHCPK-VIFPVBQESA-N
    • CS-0053453
    • (S)-N-alpha-t-ButyloxycarbonylaZepin-2-carboxylic acid
    • (S)-1-(tert-butoxycarbonyl)azepane-2-carboxylic acid
    • (S)-1-(BOC)AZEPANE-2-CARBOXYLIC ACID
    • AS-50471
    • P10313
    • (S)-(-)-1-(tert-Butoxycarbonyl)-2-azepanecarboxylic acid
    • 155905-76-3
    • MDL: MFCD04973145
    • Inchi: 1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
    • InChI Key: BKMVFOKQLCHCPK-VIFPVBQESA-N
    • SMILES: O(C(C)(C)C)C(N1CCCCC[C@H]1C(=O)O)=O

Computed Properties

  • Exact Mass: 243.14705815g/mol
  • Monoisotopic Mass: 243.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 66.8Ų

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1H-Azepine-1,2-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl)ester, (2S)- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:155905-76-3)1H-Azepine-1,2-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl)ester, (2S)-
Order Number:A857684
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:08
Price ($):397.0
Email:sales@amadischem.com

Additional information on 1H-Azepine-1,2-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl)ester, (2S)-

1H-Azepine-1,2-dicarboxylic Acid, Hexahydro-, 1-(1,1-Dimethylethyl)ester, (2S)-: A Comprehensive Overview

The compound with CAS No. 155905-76-3, known as 1H-Azepine-1,2-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl)ester, (2S)-, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the azepine family of heterocyclic compounds, which are widely studied due to their unique properties and applications in drug design. The azepine core of this molecule provides a rigid structure that can be further modified to enhance its bioactivity and selectivity.

The hexahydro designation in the name indicates that this compound is a partially hydrogenated derivative of the azepine ring system. This partial saturation introduces additional flexibility and electronic properties that can be advantageous in drug delivery systems. The 1-(1,1-dimethylethyl)ester group attached to the molecule serves as a protecting group during synthesis and can be easily modified to introduce functional groups for specific applications. The (2S) configuration highlights the stereochemistry of the compound, which is crucial for determining its biological activity and pharmacokinetic properties.

Recent studies have focused on the synthesis and characterization of this compound using advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into the molecular structure and stability of the compound under various conditions. For instance, researchers have explored the use of this compound as a precursor for synthesizing bioactive molecules with potential applications in the treatment of neurodegenerative diseases.

The azepine framework has been shown to exhibit significant anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. Additionally, the hexahydro modification enhances the compound's solubility and bioavailability, which are critical factors in pharmaceutical applications. The (2S) configuration has been found to influence the compound's interaction with biological targets, such as enzymes and receptors, thereby affecting its therapeutic efficacy.

In terms of synthesis, this compound can be prepared via a multi-step process involving esterification and hydrogenation reactions. The use of chiral catalysts has enabled the selective formation of the (2S) enantiomer, ensuring high enantiomeric purity. This approach not only improves the quality of the final product but also aligns with green chemistry principles by minimizing waste and reducing environmental impact.

Recent advancements in computational chemistry have allowed researchers to model the interactions between this compound and various biological targets. These studies have revealed that the azepine core plays a pivotal role in stabilizing interactions with target proteins, while the hexahydro modification enhances binding affinity. Such findings have opened new avenues for designing drugs with improved potency and selectivity.

Moreover, this compound has been investigated for its potential as a building block in combinatorial chemistry libraries. Its modular structure allows for easy substitution of functional groups, enabling rapid exploration of chemical space for drug discovery. The incorporation of this compound into library designs has already yielded several promising leads for treating conditions such as cancer and cardiovascular diseases.

In conclusion, CAS No. 155905-76-3, or 1H-Azepine-1,2-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl)ester, (2S)-, represents a valuable addition to the arsenal of chemical tools available for drug development. Its unique structure and versatile properties make it an attractive candidate for further research in pharmacology and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:155905-76-3)1H-Azepine-1,2-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl)ester, (2S)-
A857684
Purity:99%
Quantity:1g
Price ($):397.0
Email